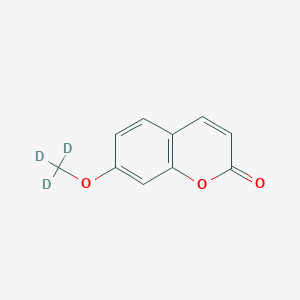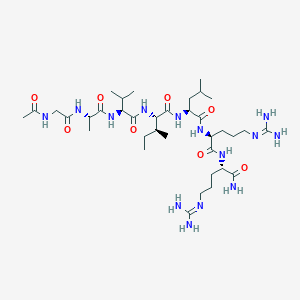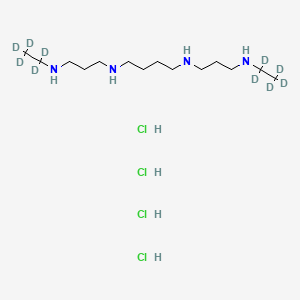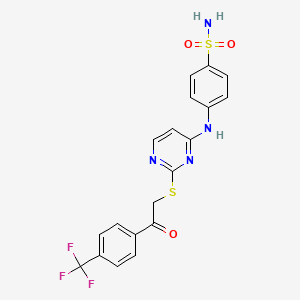
Carbonic anhydrase inhibitor 11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic anhydrase inhibitors are a class of compounds that inhibit the enzyme carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in various tissues. Carbonic anhydrase inhibitor 11 is a specific member of this class, known for its potential therapeutic applications in treating conditions such as glaucoma, epilepsy, and certain types of edema .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonic anhydrase inhibitors typically involves the formation of sulfonamide groups, which are essential for their inhibitory activity. The synthetic route for carbonic anhydrase inhibitor 11 may involve the reaction of an amine with a sulfonyl chloride under basic conditions to form the sulfonamide linkage .
Industrial Production Methods: Industrial production of carbonic anhydrase inhibitors often involves large-scale chemical synthesis using automated reactors. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Carbonic anhydrase inhibitor 11 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can modify the sulfonamide group, potentially altering the compound’s activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
Carbonic anhydrase inhibitor 11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and catalysis.
Biology: Helps in understanding the role of carbonic anhydrase in physiological processes.
Medicine: Potential therapeutic agent for treating glaucoma, epilepsy, and certain types of edema.
Industry: Used in the development of new pharmaceuticals and as a model compound for studying enzyme inhibitors
Mecanismo De Acción
Carbonic anhydrase inhibitor 11 exerts its effects by binding to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity. This inhibition disrupts the enzyme’s ability to catalyze the reversible hydration of carbon dioxide, leading to decreased production of bicarbonate and protons. The molecular targets include various isoforms of carbonic anhydrase, and the pathways involved are related to pH regulation and fluid balance .
Comparación Con Compuestos Similares
Acetazolamide: Another carbonic anhydrase inhibitor used to treat glaucoma and epilepsy.
Methazolamide: Similar to acetazolamide but with a longer half-life and fewer side effects.
Dorzolamide: A topical carbonic anhydrase inhibitor used for ocular hypertension
Uniqueness: Carbonic anhydrase inhibitor 11 is unique due to its specific binding affinity and selectivity for certain carbonic anhydrase isoforms. This selectivity can lead to fewer side effects and improved therapeutic efficacy compared to other inhibitors .
Propiedades
Fórmula molecular |
C19H15F3N4O3S2 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
4-[[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylpyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)13-3-1-12(2-4-13)16(27)11-30-18-24-10-9-17(26-18)25-14-5-7-15(8-6-14)31(23,28)29/h1-10H,11H2,(H2,23,28,29)(H,24,25,26) |
Clave InChI |
LXCBJSTXPIDLMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSC2=NC=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


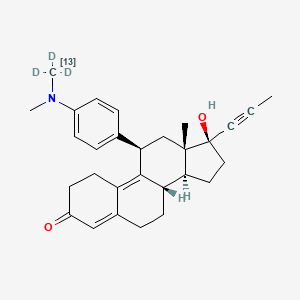
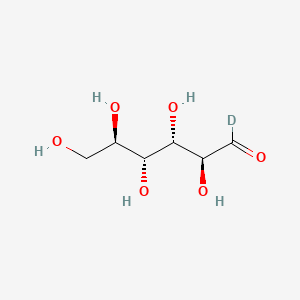
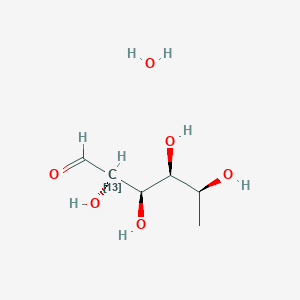
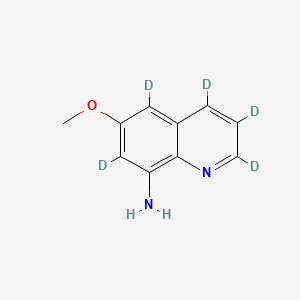
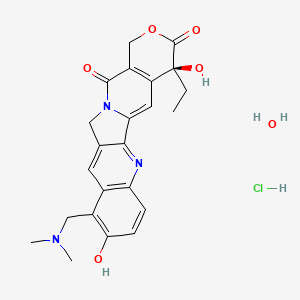
![2-[[(1S,3aS,5aR,5bR,9R,11aR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid](/img/structure/B12409191.png)

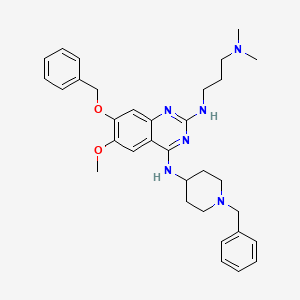


![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)
